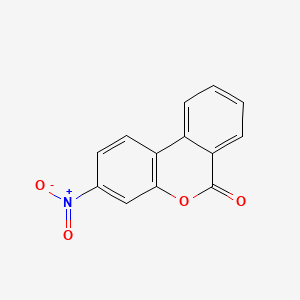

7-Nitro-3,4-benzocoumarin

Description

Overview of Benzocoumarin Scaffolds and Structural Isomerism

The fundamental structure of a coumarin (B35378) is a benzopyrone, which consists of a benzene (B151609) ring fused to a pyrone ring. nih.govpetsd.org Benzocoumarins are formed when another benzene ring is fused to this coumarin nucleus. Depending on the position of this fusion, several structural isomers can exist. jmchemsci.comjmchemsci.comresearchgate.net The nomenclature of these isomers indicates the position of the fused benzene ring, leading to classes such as 3,4-benzocoumarins (also known as dibenzo[b,d]pyran-6-ones), 5,6-benzocoumarins, 6,7-benzocoumarins, and 7,8-benzocoumarins. jmchemsci.comjmchemsci.comresearchgate.net

This structural diversity is a key aspect of benzocoumarin chemistry, as the position of the additional benzene ring significantly influences the molecule's electronic properties, and consequently, its chemical reactivity and biological function. jmchemsci.com The synthesis of a specific isomer often depends on the starting materials, with different isomers of hydroxynaphthaldehydes or naphthols leading to the formation of distinct benzocoumarin skeletons. jmchemsci.comrsc.org For instance, the synthesis of 3,4-benzocoumarins often involves starting materials that facilitate the specific annulation required for this isomeric form. nih.govresearchgate.net

The Position of 3,4-Benzocoumarin within Benzocoumarin Chemistry

Among the various isomers, the 3,4-benzocoumarin scaffold holds a notable position. jmchemsci.com Also referred to as 6H-dibenzo[b,d]pyran-6-one, this particular arrangement is found in a number of naturally occurring and synthetic compounds. scispace.comcymitquimica.com The unique arrangement of the fused rings in 3,4-benzocoumarins contributes to their distinct chemical and physical properties, including their fluorescence and potential as scaffolds in drug discovery. jmchemsci.commedchemexpress.com Research into 3,4-benzocoumarin derivatives has been driven by their interesting biological activities, which has spurred the development of various synthetic methodologies to access these structures. jmchemsci.comsci-hub.se

Rationale for Research on Nitro-Substituted Benzocoumarins

The introduction of a nitro (-NO2) group onto the benzocoumarin framework, creating nitro-substituted derivatives like 7-Nitro-3,4-benzocoumarin, is a strategic approach in medicinal chemistry to modulate the properties of the parent molecule. The nitro group is a strong electron-withdrawing group, and its position on the aromatic ring can significantly alter the electronic distribution of the entire molecule. cymitquimica.com This can lead to several important consequences:

Enhanced Biological Activity: The presence of a nitro group can influence the interaction of the molecule with biological targets, potentially leading to enhanced or novel pharmacological effects. petsd.org

Modified Photophysical Properties: The nitro group can act as a fluorescence quencher or modulator, making nitro-benzocoumarins useful as fluorescent probes and sensors. cymitquimica.comdtic.mil The non-fluorescent nitro-substituted compound can be chemically converted (e.g., by reduction to an amino group) to a highly fluorescent derivative, a principle utilized in developing chemosensors. dtic.mil

Synthetic Versatility: The nitro group is a versatile functional group that can be readily converted into other functional groups, such as an amino group, providing a handle for further chemical modifications and the synthesis of a diverse library of derivatives. google.com

Specifically, this compound is a yellow crystalline solid. cymitquimica.com Its synthesis can be achieved through the oxidation of 4'-nitrobiphenyl-2-carboxylic acid. chemicalbook.com The presence of the nitro group at the 7-position makes it a compound of interest for its potential applications in organic synthesis and medicinal chemistry. cymitquimica.com

Properties of this compound

| Property | Value | Source |

| CAS Number | 6638-64-8 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C13H7NO4 | cymitquimica.comchemicalbook.com |

| Molecular Weight | 241.20 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Yellow crystalline solid | cymitquimica.com |

| Melting Point | 203-205 °C | chemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-nitrobenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NO4/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)18-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGYGQPIDANWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216603 | |

| Record name | 3-Nitro-6H-dibenzo(b,d)pyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6638-64-8 | |

| Record name | 3-Nitro-6H-dibenzo(b,d)pyran-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC48270 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-6H-dibenzo(b,d)pyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Nitro-3,4-benzocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Nitro-6H-dibenzo(b,d)pyran-6-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AG8EV4H44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Photophysical Investigations of 7 Nitro 3,4 Benzocoumarin

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

The vibrational characteristics of 7-Nitro-3,4-benzocoumarin, a derivative of the dibenzopyranone class of compounds, have been elucidated through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. cymitquimica.com These techniques provide a detailed fingerprint of the molecule, allowing for the identification and analysis of its constituent functional groups.

Assignment of Characteristic Absorption Bands

The infrared spectrum of this compound is marked by several key absorption bands that correspond to specific vibrational modes within the molecule. The presence of the nitro group (NO₂) is prominently indicated by asymmetric and symmetric stretching vibrations. These are typically observed in the regions of 1511-1533 cm⁻¹ and 1338-1380 cm⁻¹, respectively. scholaris.carroij.com Another significant feature is the strong absorption band corresponding to the C=O stretching of the lactone ring, a characteristic feature of coumarins, which typically appears around 1718-1720 cm⁻¹. rroij.comprimescholars.com

The aromatic C-H stretching vibrations of the benzene (B151609) rings are generally found above 3000 cm⁻¹. scialert.net The C-C stretching vibrations within the aromatic rings give rise to a series of bands in the fingerprint region of the spectrum. ias.ac.in

Correlation with Molecular Structure and Functional Groups

The FT-IR and FT-Raman spectra provide a direct correlation to the molecular architecture of this compound. The lactone C=O stretching frequency confirms the presence of the pyran-6-one core. The distinct bands for the nitro group unequivocally establish its substitution on the benzocoumarin framework. The pattern of C-H and C-C vibrations in the aromatic region is consistent with the fused bicyclic structure of the benzocoumarin system. cymitquimica.com Computational studies, often employing Density Functional Theory (DFT), can be used to theoretically predict vibrational frequencies, which typically show good agreement with experimental data and aid in the precise assignment of complex vibrational modes. ias.ac.in

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (FT-Raman) |

| Nitro (NO₂) | Asymmetric Stretching | 1511 - 1533 scholaris.carroij.com | Not always prominent |

| Nitro (NO₂) | Symmetric Stretching | 1338 - 1380 scholaris.carroij.com | Not always prominent |

| Lactone (C=O) | Stretching | 1678 - 1722 rroij.comprimescholars.com | 1663 ias.ac.in |

| Aromatic (C-H) | Stretching | > 3000 scialert.net | > 3000 scialert.net |

| Aromatic (C=C) | Stretching | 1455 - 1637 ias.ac.in | 1413 - 1630 ias.ac.in |

| C-N | Stretching | ~1351 ias.ac.in | ~1361 ias.ac.in |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The photophysical properties of this compound are governed by its electronic structure, which can be probed using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These properties are of significant interest for applications such as fluorescent probes and dyes. cymitquimica.com

Analysis of Absorption Maxima and Band Shapes

The UV-Vis absorption spectrum of coumarin (B35378) derivatives is characterized by electronic transitions within the molecule. For benzocoumarins, the extended π-conjugation, when compared to simple coumarins, typically results in a red-shift of the absorption maxima. researchgate.net The absorption spectrum is influenced by the nature and position of substituents on the coumarin core. The presence of the electron-withdrawing nitro group can significantly affect the electronic transitions. rsc.orgsrce.hr The absorption band shape can provide insights into the vibrational fine structure associated with the electronic states.

Stokes Shift Characteristics and Solvent Effects

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a crucial parameter for fluorescent molecules. Coumarins, being dipolar molecules, often exhibit significant Stokes shifts that are sensitive to the polarity of the solvent. researchgate.netresearchgate.net An increase in solvent polarity generally leads to a larger Stokes shift, indicating a more polar excited state compared to the ground state. researchgate.net This solvatochromic behavior is a hallmark of intramolecular charge transfer (ICT) upon excitation. The introduction of a nitro group can enhance this ICT character. rsc.org

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| Benzocoumarin Hydrazine (B178648) (BzCH) | DMSO | 365 nih.gov | 430, 540 nih.gov | ~9000 nih.gov | Not Reported |

| 3-substituted 4-hydroxycoumarin (B602359) derivative with nitro group | DMSO | Shifted bathochromically by 8 nm relative to parent compound srce.hr | Not Reported | Not Reported | Not Reported |

| Conjoined biscoumarin with NO₂ group | Nonpolar solvents | Not Reported | Strong emission observed nih.gov | Large nih.gov | Not Reported |

| Benzocoumarin-sesamol conjugate | Not specified | Not Reported | Red-shifted with increasing solvent polarity researchgate.net | Exhibits redshift with increasing solvent polarity researchgate.net | Not Reported |

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution are induced to emit light efficiently upon aggregation. science.gov This is contrary to the common aggregation-caused quenching (ACQ) effect where chromophore aggregation typically quenches light emission. science.gov The mechanism behind AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. science.gov

While specific studies on the AIE properties of this compound are not extensively detailed in the provided results, the broader class of benzocoumarin derivatives has been investigated for these characteristics. For instance, a series of 3-aroylbenzocoumarin-based luminogens have been synthesized to study their AIE and solid-state fluorescence. researchgate.net It was observed that the shape of the benzocoumarin unit significantly influences the AIE behaviors. researchgate.net Specifically, linear benzocoumarin derivatives tend to show larger Stokes shifts, while bent-benzocoumarin derivatives exhibit better AIE performances. researchgate.net

Furthermore, research on intramolecular charge-transfer (ICT) compounds has shown that trinitro-substituted analogues can be AIE active. acs.org This suggests that the nitro functional group, as present in this compound, can play a role in promoting AIE activity. The aggregation-dependent UV-vis spectra and the red-emitting behavior of hierarchically structured supra-architectures of these compounds highlight their potential in various applications. acs.org

Two-Photon Excitation Characteristics (Relevant to Benzocoumarin Class)

Two-photon excitation (TPE) is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons. This technique is particularly advantageous for deep-tissue imaging as it utilizes near-infrared (NIR) light, which has deeper penetration and causes less photodamage and autofluorescence in biological samples. nih.gov

Benzocoumarins, as a class of π-extended coumarins, are of significant interest for their two-photon absorbing properties. rsc.org The fusion of a benzene ring to the coumarin core can enhance intramolecular charge transfer (ICT), leading to improved Stokes shifts and two-photon absorption (TPA) cross-sections. aip.org The position of the fused benzene ring has a considerable impact on these photophysical properties. aip.orgresearcher.life For instance, benzo[g]coumarin and benzo[f]coumarin derivatives generally exhibit larger Stokes shifts compared to benzo[h]coumarin derivatives. aip.orgresearcher.life

Theoretical studies using time-dependent density functional theory have been employed to evaluate the two-photon sensing performance of various benzocoumarin-based probes. aip.orgresearcher.life These studies have shown that all benzocoumarin derivatives investigated have considerable TPA intensities in their first excited state (S1). aip.org Notably, for some benzocoumarin derivatives, higher excited states (S2 or S3) also exhibit large TPA cross-section values (σ). aip.org The development of two-photon fluorescent probes that can be excited at longer wavelengths (>900 nm) is a key area of research. aip.org

Experimentally, pyridinium-benzocoumarin dyes have been developed that emit in the far-red region and demonstrate high water solubility and photostability, making them suitable for deep tissue imaging with two-photon microscopy. nih.gov Two-photon excitation at 900 nm has been shown to result in lower autofluorescence compared to excitation at 850 nm or less. nih.gov Benzo[g]coumarin derivatives are particularly promising for bioimaging applications as they are known to be two-photon excitable around 900 nm, which falls within the optimal biological optical window. researchgate.net

| Benzocoumarin Derivative Class | Key Two-Photon Excitation Characteristics | Reference |

| Benzo[g]coumarins | Larger Stokes shifts, excitable around 900 nm. | aip.orgresearchgate.net |

| Benzo[f]coumarins | Larger Stokes shifts, but smaller two-photon absorption compared to other benzocoumarins. | aip.orgresearcher.life |

| Pyridinium-benzocoumarins | Far-red emission, high water solubility, and photostability. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing detailed information about the carbon and proton framework. For benzocoumarin derivatives, ¹H and ¹³C NMR are essential for confirming their synthesized structures.

In the ¹H NMR spectra of benzocoumarin derivatives, characteristic signals for the protons of the benzocoumarin moiety are observed. For example, in novel benzo[f]coumarin derivatives, the C4-H proton of the benzocoumarin moiety resonates as a singlet in the range of δ = 8.20–8.42 ppm. ugm.ac.id Other aromatic protons typically appear as multiplets in the downfield region.

The ¹³C NMR spectra provide information on the carbon skeleton. For instance, in a series of novel benzo[f]coumarin derivatives, the carbon of the C=N group was observed in the region of δ = 169.3–165.2 ppm, while the carbonyl group of the benzocoumarin resonated at δ = 161.7–159.5 ppm. ugm.ac.id The carbon atoms C-10a and C-4 of the benzocoumarin were assigned to the regions δ = 155.0–149.1 ppm and δ = 147.5–137.6 ppm, respectively. ugm.ac.id

While specific NMR data for this compound was not available in the provided search results, the general patterns observed for related benzocoumarin structures are instrumental in its structural analysis. The provided data for various benzocoumarin derivatives, such as 7-Hydrazinyl-4-methyl-2H-benzo[h]chromen-2-one and its derivatives, show detailed proton and carbon chemical shifts that are crucial for structural assignment. nih.gov

| Functional Group/Position | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) | Reference |

| C4-H (benzo[f]coumarin) | 8.20–8.42 (s) | 137.6–147.5 | ugm.ac.id |

| C=O (lactone) | - | 159.5–161.7 | ugm.ac.id |

| Aromatic Protons | ~6.76–8.40 (m) | ~110–155 | ugm.ac.id |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, its molecular formula is C₁₃H₇NO₄, corresponding to a molecular weight of 241.20 g/mol . sigmaaldrich.comechemi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental formula of a compound. For example, HRMS analysis of related benzocoumarin derivatives has been used to confirm their calculated molecular formulas with high precision. rsc.org

Electron ionization mass spectrometry (EI/MS) and negative ion chemical ionization mass spectrometry are techniques that have been used for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), a class of compounds to which this compound belongs. dtic.mil Gas chromatography coupled with mass spectrometry (GC/MS) is a common method for the analysis of such compounds in complex mixtures, like diesel engine exhaust. nrel.gov The fragmentation patterns observed in the mass spectrum can provide clues about the structure of the molecule. For nitroaromatic compounds, characteristic fragmentation often involves the loss of the nitro group (NO₂) or related fragments.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| This compound | C₁₃H₇NO₄ | 241.20 | 6638-64-8 | sigmaaldrich.comechemi.com |

Reactivity and Chemical Transformations of 7 Nitro 3,4 Benzocoumarin

Reactivity at the Nitro Group

The nitro group attached to the aromatic ring at the 7-position is a key functional group that significantly influences the molecule's reactivity and provides a handle for further chemical transformations. cymitquimica.com

One of the most common and synthetically useful transformations of the nitro group is its reduction to a primary amine. This conversion of 7-nitro-3,4-benzocoumarin to 7-amino-3,4-benzocoumarin introduces a nucleophilic and versatile amino group, which can be used to build more complex molecules.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. For the reduction of nitroarenes, palladium on carbon (Pd/C) is a common and effective catalyst. drugfuture.com The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction to the corresponding amine. iitm.ac.in In a typical procedure for a related compound, a nitro derivative was hydrogenated over Pd/C to yield the corresponding amine. drugfuture.com This method is generally clean and high-yielding. Platinum metal catalysts are frequently used for such hydrogenations, with the specific choice of metal and support influencing the reaction's efficiency and selectivity. iitm.ac.in

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Reagent | Solvent | General Conditions | Product |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Ethyl Acetate, or similar | Room temperature to moderate heat, atmospheric to moderate pressure | Aromatic Amine |

| Raney Nickel | Hydrogen Gas (H₂) | Ethanol | Often requires higher pressures and temperatures than Pd/C | Aromatic Amine |

This table presents generalized conditions for the reduction of aromatic nitro compounds based on established methodologies. drugfuture.comiitm.ac.inresearchgate.net

Besides catalytic hydrogenation, various chemical reducing agents can be employed to convert the nitro group to an amine. These methods can offer advantages in terms of functional group tolerance or reaction conditions. One notable method is the use of indium metal in the presence of a proton source. Research has demonstrated the effective reduction of 6-nitro-3,4-benzocoumarin (referring to the same structural class) using indium. thieme-connect.com This reaction is noteworthy for its clean conversion, with no detectable nitroso or hydroxylamine (B1172632) intermediates, which can sometimes be side products in other reduction methods. thieme-connect.com Other common reagents for nitro group reduction include metals like tin (Sn) or iron (Fe) in acidic media (e.g., HCl), and metal hydrides, although the choice of reagent must be compatible with the lactone functionality of the coumarin (B35378) core.

Table 2: Example of Indium-Mediated Nitro Group Reduction

| Substrate | Reagent | Conditions | Key Finding | Reference |

|---|

The nitro group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring system. This property is central to its role in nucleophilic aromatic substitution (SNAr) reactions. pressbooks.pub

In an SNAr mechanism, the nitro group activates the aromatic ring toward attack by nucleophiles, particularly at positions ortho and para to itself. pressbooks.publibretexts.org This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org Therefore, if this compound possessed a suitable leaving group (like a halogen) at the C-6 or C-8 positions, it would be highly susceptible to displacement by nucleophiles.

Furthermore, under certain conditions, the nitro group itself can function as a leaving group in nucleophilic substitution reactions. This is less common than its role as an activating group but is a known transformation. For instance, in the synthesis of related benzo[c]coumarin systems, intramolecular nucleophilic substitution has been reported where a carboxylate anion displaces a nitro group to form the lactone ring. jmchemsci.comrsc.org This demonstrates the viability of the nitro group as a nucleofuge, particularly when the reaction is intramolecular or driven by harsh conditions.

Reduction to Amino Derivatives (e.g., 7-Amino-3,4-benzocoumarin)

Reactivity at the Coumarin Core (C-3 and C-4 Positions)

The pyranone ring of the coumarin scaffold contains an α,β-unsaturated ester system, which is a site of rich chemical reactivity. nih.gov The C-3 and C-4 positions are particularly important in the functionalization of the coumarin core. nih.govacgpubs.org

The reactivity at the C-3 and C-4 positions is a result of the conjugated system. The C-4 position, being β to the carbonyl group, is electrophilic and susceptible to conjugate addition by nucleophiles. The C-3 position's reactivity can be varied depending on the substituents present. nih.gov

Nucleophilic Reactions: The C-4 position is a key site for nucleophilic attack. While specific studies on this compound are not detailed in the provided sources, the general reactivity of coumarins suggests that strong nucleophiles can add to this position. The presence of the electron-withdrawing nitro group on the fused benzene (B151609) ring would likely enhance the electrophilicity of the C-4 position, making it even more reactive towards nucleophiles.

Electrophilic Reactions: The C-3 position can be functionalized through various reactions. For example, in related coumarin systems, the C-3 position can be involved in reactions like C-H activation or can be functionalized starting from a precursor like a 3-nitrocoumarin. frontiersin.orgmdpi.com The synthesis of many benzocoumarins via methods like the Knoevenagel or Pechmann condensations inherently involves building the pyranone ring by forming bonds at the C-3 and C-4 positions, highlighting the accessibility of these sites to synthetic manipulation. rsc.orgresearchgate.net For instance, the Pechmann reaction typically introduces a substituent at the C-4 position. rsc.org While these are synthetic routes, they underscore the chemical reactivity inherent to these positions. The development of palladium-catalyzed methods has also enabled the direct functionalization of C-4 with various aryl groups. mdpi.com

Annulation Reactions to Form Fused Heterocycles

The this compound scaffold serves as a valuable building block for the synthesis of more complex, polycyclic heteroaromatic frameworks through annulation reactions. These reactions construct new rings onto the existing benzocoumarin structure, leading to π-extended systems with unique photophysical properties. frontiersin.orgnih.gov

A key transformation leveraging the nitro group is the Cadogan reaction, which involves a reductive cyclization. researchgate.net In this type of reaction, the nitro group at the 7-position can be reduced, typically using a phosphite (B83602) reagent like triethyl phosphite. The resulting reactive intermediate, a nitrene, can then attack a nearby position on the aromatic framework to form a new five-membered heterocyclic ring. researchgate.net This methodology has been successfully applied to 7-aryl-6-nitroindoles to synthesize pyrrolo[3,2-c]carbazoles, suggesting a viable pathway for creating novel fused systems from this compound. researchgate.net

Furthermore, transition-metal-catalyzed annulation reactions are powerful tools for building fused rings on coumarin cores. frontiersin.orgnih.gov Methodologies involving palladium, rhodium, or ruthenium catalysts can facilitate [4+2] annulation or C-H activation/alkyne annulation cascades. frontiersin.orgnih.gov For instance, Rh(III)-catalyzed C–H activation of 3-acetamidocoumarins with internal alkynes has been used to construct pyrrolo-coumarin heterocycles. frontiersin.orgnih.gov While specific examples starting from this compound are not detailed, the principles suggest that the C-H bonds on the benzocoumarin core could be targeted for such annulation strategies, leading to coumarin-fused pyridones or other complex heterocycles. frontiersin.orgnih.gov

Table 1: Examples of Annulation Strategies on Coumarin Scaffolds

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Cadogan Reductive Cyclization | Nitro-aromatic precursor (e.g., 7-aryl-6-nitroindole) | Triethyl phosphite | Fused N-heterocycle (e.g., Pyrrolo[3,2-c]carbazole) | researchgate.net |

| [4+2] Annulation | 3-N-methoxy carboxamide coumarin, Alkyne | Ruthenium(II) | Coumarin-fused pyridone | frontiersin.orgnih.gov |

| Alkyne Annulation via C-H Activation | 3,4-disubstituted coumarins, Alkyne/Aryne | Palladium | π-Extended coumarin derivatives | frontiersin.orgnih.gov |

| Three-Component Annulation | 3-Hydroxycoumarin, Sulfoxonium ylide, 1,4-Dioxane | Ruthenium(II) | Dihydrofuran-fused coumarin | frontiersin.orgnih.gov |

Functionalization and Derivatization Strategies

The chemical architecture of this compound offers multiple sites for functionalization, allowing for the synthesis of a wide range of derivatives. The nitro group at the C-7 position is a particularly versatile functional handle. cymitquimica.com

A primary derivatization strategy involves the reduction of the C-7 nitro group to an amino group (-NH2). This transformation is a fundamental reaction in aromatic chemistry and can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting 7-amino-3,4-benzocoumarin is a key intermediate that can undergo further reactions, including diazotization followed by substitution, or acylation to form amides. For example, the related compound 6-amino-3,4-benzocoumarin (B1330687) has been studied for its effects on citric acid production by Aspergillus niger. ijfans.org

Beyond the nitro group, the benzocoumarin core itself can be functionalized. Metal-catalyzed C-H functionalization strategies, which have been applied to the broader coumarin class, represent a powerful approach for introducing new substituents directly onto the aromatic rings. frontiersin.orgnih.gov For instance, silver-catalyzed oxidative decarboxylation has been used for the C-3 functionalization of coumarins with a difluoromethyl group. frontiersin.orgnih.gov Photocatalytic methods have also emerged for C-4 acylation of 3-nitrocoumarins, demonstrating that the presence of a nitro group can facilitate reactivity at other positions on the coumarin ring system. frontiersin.orgnih.gov These strategies could potentially be adapted to selectively introduce alkyl, aryl, or acyl groups onto the this compound skeleton, further diversifying the available derivatives.

Table 2: Potential Functionalization Reactions

| Position | Reaction | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C-7 | Nitro Reduction | SnCl2/HCl or H2/Pd-C | Amino (-NH2) | ijfans.org |

| C-4 | Photocatalytic Acylation | α-Keto acids, Photocatalyst (e.g., 4-CzIPN) | Acyl (-C(O)R) | frontiersin.orgnih.gov |

| C-3 | Silver-Catalyzed Difluoromethylation | Arylthiodifluoroacetic acids, Ag catalyst | Difluoromethyl (-CF2H) | frontiersin.orgnih.gov |

Mechanisms of Key Reactions Involving this compound

Understanding the reaction mechanisms is crucial for controlling the synthesis and reactivity of this compound. The formation of the 3,4-benzocoumarin skeleton itself can proceed through several pathways, with modern methods offering high efficiency and selectivity.

One prominent mechanism involves the copper-catalyzed annulation of naphthols with ortho-ester-substituted diaryliodonium salts. beilstein-journals.orgresearchgate.net This process is believed to initiate with the copper catalyst activating the C-I bond of the diaryliodonium salt, leading to the generation of an aryl radical. This radical then undergoes a cyclization reaction with the naphthol to construct the 3,4-benzocoumarin framework. This method represents an efficient, one-pot process for creating two chemical bonds. beilstein-journals.org

Another relevant mechanism is that of the Cadogan reaction, a key transformation for a nitro-substituted compound like this compound. researchgate.net The reaction begins with the deoxygenation of the nitro group by a trivalent phosphorus compound, typically triethyl phosphite, P(OEt)₃. This step forms a nitrene intermediate, which is a highly reactive species with a neutral, electron-deficient nitrogen atom. The nitrene then undergoes an intramolecular electrophilic insertion into a nearby C-H bond on an adjacent aromatic ring, leading to the formation of a new five-membered, nitrogen-containing ring and thus creating a fused heterocyclic system. researchgate.net

The mechanism for the nitration of a coumarin ring, which would be involved in the synthesis of the title compound from a 3,4-benzocoumarin precursor, follows the principles of electrophilic aromatic substitution. maxwellsci.com Nitric acid and sulfuric acid react to form the highly electrophilic nitronium ion (NO₂⁺). This ion then attacks the electron-rich benzocoumarin ring system. The position of attack is directed by the existing substituents on the ring. The subsequent loss of a proton from the intermediate sigma complex restores aromaticity and yields the nitro-substituted product. maxwellsci.com

Regioselective Transformations and Control Strategies

Regioselectivity, the ability to control where a chemical reaction occurs on a molecule, is a central challenge in the synthesis and functionalization of complex molecules like this compound.

The synthesis of the 3,4-benzocoumarin core itself can be highly regioselective. For example, palladium-catalyzed reactions of arylcarboxylic acids with ortho-fluoro-substituted diaryliodonium salts achieve the synthesis of 3,4-benzocoumarin derivatives through a cascade of ortho-arylation and defluorination, demonstrating excellent site-selectivity. researchgate.net Similarly, the use of ortho-ester-substituted diaryliodonium salts in reactions with naphthols provides a regioselective route to the 3,4-benzocoumarin skeleton. beilstein-journals.org The choice of starting materials in more classical syntheses, such as the Pechmann or Knoevenagel condensations, is also a critical control strategy. The relative positions of the hydroxyl and formyl (or keto) groups on the starting naphthaldehyde or naphthol direct the cyclization to form a specific benzocoumarin isomer (e.g., benzo[f], benzo[g], or benzo[h]) over others. rsc.org

When performing transformations on the this compound molecule, the existing functional groups—the electron-withdrawing nitro group and the lactone moiety—govern the regioselectivity of subsequent reactions. In electrophilic aromatic substitution, these groups will direct incoming electrophiles to specific positions. For instance, studies on the nitration of 7-hydroxy-4-methyl coumarin show that a mixture of 6-nitro and 8-nitro isomers is often formed, highlighting the challenge of regiocontrol. maxwellsci.com The 8-nitro isomer is often the major product due to the electronic directing effects of the hydroxyl group. maxwellsci.com For this compound, further electrophilic attack would be strongly influenced by the deactivating nature of the nitro group and the complex electronics of the fused ring system.

Control strategies to achieve high regioselectivity often involve the use of specific catalysts or directing groups. Transition-metal-catalyzed C-H activation, for example, can be guided by a directing group temporarily installed on the molecule to ensure the reaction occurs at a specific C-H bond. frontiersin.orgnih.gov

Theoretical and Computational Chemistry Studies of 7 Nitro 3,4 Benzocoumarin

Quantum Chemical Calculations (DFT, Semi-empirical Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. Methods like DFT are frequently used to model the properties of complex organic molecules. nih.gov

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, offering a powerful complement to experimental measurements.

Theoretical Vibrational Frequencies (FT-IR, FT-Raman)

Theoretical calculations, particularly using Density Functional Theory (DFT), are a standard method for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. ias.ac.innih.gov These calculations help in the assignment of complex experimental spectra by providing a full set of vibrational modes and their corresponding frequencies.

For a molecule like 7-nitro-3,4-benzocoumarin, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), would be performed to obtain the optimized molecular geometry and subsequent vibrational frequencies. scienceopen.comacs.org The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental data. scholaris.ca

The vibrational spectrum of this compound would be characterized by several key stretching and bending modes. The high-frequency region would be dominated by C-H stretching vibrations of the aromatic rings. The most characteristic and intense bands would include the carbonyl (C=O) stretching of the lactone ring, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. scholaris.ca

A detailed interpretation involves analyzing the potential energy distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. scienceopen.com This allows for unambiguous assignment of the spectral bands.

Table 1: Illustrative Theoretical Vibrational Frequencies for this compound (Note: This table is a representative example based on characteristic frequencies for functional groups found in similar molecules, as direct computational data for this compound is not available in the cited literature.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) (Scaled) | Functional Group |

| C-H Stretching (Aromatic) | 3100-3000 | Phenyl & Benzene (B151609) Rings |

| C=O Stretching | 1750-1720 | Lactone Ring |

| NO₂ Asymmetric Stretching | 1560-1520 | Nitro Group |

| C=C Stretching (Aromatic) | 1600-1450 | Phenyl & Benzene Rings |

| NO₂ Symmetric Stretching | 1360-1330 | Nitro Group |

| C-O Stretching | 1250-1100 | Lactone Ring |

| C-N Stretching | 870-840 | Nitro Group |

| NO₂ Bending (Scissoring) | 850-800 | Nitro Group |

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational methodology that aims to build mathematical models correlating the chemical structure of compounds with their physicochemical properties. nih.govwikipedia.org These models are valuable for predicting the properties of new or untested compounds, thereby guiding synthesis and experimental design. For this compound, QSPR studies could predict properties like solubility, melting point, or photophysical characteristics.

The foundation of any QSPR model is the calculation of molecular descriptors. wikipedia.org These are numerical values that encode different aspects of a molecule's structure. For this compound, these descriptors would be calculated from its optimized 3D geometry, typically obtained from DFT or other quantum chemical methods. nih.gov

Descriptors can be categorized as:

Constitutional: Based on the molecular formula (e.g., molecular weight).

Topological: Based on the 2D connectivity of atoms.

Geometrical: Based on the 3D structure (e.g., molecular volume, surface area).

Quantum Chemical: Derived from the electronic structure (e.g., HOMO/LUMO energies, dipole moment, Mulliken charges). researcher.lifeasrjetsjournal.org

Table 2: Examples of Molecular Descriptors for QSPR Studies (Note: This table lists descriptors commonly used in QSPR studies of organic molecules.)

| Descriptor Class | Descriptor Name | Description |

| Quantum Chemical | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| Quantum Chemical | LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Quantum Chemical | HOMO-LUMO Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. asrjetsjournal.org |

| Quantum Chemical | Dipole Moment (μ) | A measure of the overall polarity of the molecule. |

| Quantum Chemical | Mulliken Atomic Charges | Partial charges on individual atoms, indicating sites for electrostatic interactions. |

| Geometrical | Molecular Volume (Vm) | The volume occupied by the molecule. |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Log P | The logarithm of the partition coefficient between octanol (B41247) and water; indicates hydrophobicity. |

Once a set of descriptors is calculated for a series of related benzocoumarin derivatives, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSPR model. nih.govnih.gov The model takes the form of an equation that relates a specific property (e.g., maximum absorption wavelength, fluorescence quantum yield) to a combination of the most relevant molecular descriptors.

For this compound, a QSPR model could predict its photophysical properties. For instance, descriptors related to the electronic structure, such as the HOMO-LUMO gap and the dipole moment, are often correlated with absorption and emission wavelengths. researchgate.net The presence of the electron-withdrawing nitro group and the extended π-system of the benzocoumarin core would significantly influence these electronic properties. A validated QSPR model could then be used to predict how changes in substitution on the benzocoumarin scaffold would alter its photophysical behavior. researchgate.net

Reaction Mechanism Studies through Computational Modeling

Computational modeling, primarily using DFT, is an indispensable tool for elucidating reaction mechanisms. rsc.org It allows for the mapping of entire reaction pathways, including the characterization of reactants, products, intermediates, and, crucially, transition states. ua.es By calculating the energies of these species, activation barriers and reaction enthalpies can be determined, providing a detailed understanding of the reaction's feasibility and kinetics.

Furthermore, reactions involving the functional groups of this compound could be explored. This might include:

Nucleophilic Aromatic Substitution: Modeling the substitution of the nitro group to understand the influence of the benzocoumarin core on the reaction's activation energy.

Reduction of the Nitro Group: Investigating the stepwise mechanism for the reduction of the NO₂ group to an amino group, a common transformation for nitroaromatics.

Lactone Ring-Opening: Studying the mechanism of hydrolysis or aminolysis of the coumarin (B35378) lactone under acidic or basic conditions. Computational studies on related coumarins have shown this to be a key reaction pathway. rsc.org

These studies provide insights into the electronic effects of the fused benzene ring and the nitro group on the reactivity of the coumarin system. mdpi.com

Advanced Academic Applications of 7 Nitro 3,4 Benzocoumarin

Applications in Advanced Material Science

The unique structural characteristics of 7-Nitro-3,4-benzocoumarin make it a compound of interest in the field of advanced material science, particularly in the development of fluorescent materials and components for organic electronics.

Fluorescent Dyes and Optical Brighteners

Coumarin (B35378) derivatives are widely recognized for their use as fluorescent dyes and optical brighteners. acgpubs.orgscispace.comcabidigitallibrary.org The core structure of this compound, a type of benzocoumarin, provides a platform for developing fluorescent materials. cymitquimica.comresearchgate.net Benzocoumarins, which are π-extended coumarins, are a promising family of photonic materials. researchgate.net The presence of both an electron-donating group and an electron-accepting group electronically conjugated through the benzocoumarin core can significantly influence the absorption and emission wavelengths. researchgate.net The nitro group at the 7-position acts as an electron-withdrawing group, contributing to the compound's photophysical properties. cymitquimica.com

The fluorescence intensity and wavelengths of benzocoumarin derivatives can be modulated by the position of substituents and the extent of π-electronic conjugation. researchgate.netajol.info For instance, the introduction of electron-donating groups at specific positions can lead to a red shift in absorption. researchgate.net This tunability makes them suitable for creating a range of fluorescent dyes. While specific studies detailing the performance of this compound itself as an optical brightener are not prevalent, the broader class of coumarins is well-established in this application. acgpubs.orgscispace.comcabidigitallibrary.org

Potential in Organic Electronics and Photonics (e.g., Laser Dyes, Light-Emitting Devices)

The photophysical properties of benzocoumarins also position them as potential candidates for applications in organic electronics and photonics. researchgate.net Coumarin derivatives, in general, are utilized as laser dyes. acgpubs.orgscispace.com The π-extended system of benzocoumarins can be advantageous for these applications. researchgate.netajol.info Research has shown that benz-annulated coumarin derivatives can be effective as electron-transporting emitters in organic light-emitting devices (OLEDs). ajol.inforesearchgate.net

The substitution pattern on the benzocoumarin core is crucial. For example, derivatives with electron-donating groups at position 7 and electron-accepting moieties at position 3 can exhibit altered fluorescence intensity, often resulting in a red-shifted absorption. researchgate.net This principle is fundamental in designing materials for specific photonic applications. While direct evidence for the use of this compound as a laser dye is limited, a study on its laser photoionization mass spectrum suggests its relevance in this area of research. dtic.mil The development of new fluorophores for applications like bioimaging often involves the study of π-extended analogues of coumarins, including benzocoumarins. researchgate.net

Chemical Sensing and Probe Development

The responsive nature of the benzocoumarin scaffold to its chemical environment makes it a valuable component in the design of chemical sensors and fluorescent probes.

Design and Mechanism of Action for Non-Biological Analytes

The design of fluorescent probes often relies on the principle of modulating the fluorescence properties of a molecule upon interaction with a specific analyte. The this compound structure, with its electron-withdrawing nitro group, can be a starting point for creating such probes. cymitquimica.com The photophysical properties of coumarin derivatives can be significantly altered by chemical reactions, making them suitable for developing "turn-on" or "turn-off" fluorescent sensors.

Hydrazone derivatives, for example, are a well-known class of compounds used for the spectroscopic determination of various metal ions and anions. dergipark.org.tr A sensor's mechanism might involve the analyte reacting with a specific functional group attached to the benzocoumarin core, leading to a change in the intramolecular charge transfer (ICT) characteristics and, consequently, a change in the fluorescence emission. researchgate.net For instance, a hydrazine (B178648) derivative of a benzocoumarin has been developed as a fluorogenic sensor for detecting carbonyls. nih.govresearchgate.net

Development of Fluorescent Sensors for Specific Chemical Species

Building on the principles of sensor design, researchers have developed benzocoumarin-based fluorescent probes for various chemical species. While specific probes based solely on the this compound structure are not extensively documented, the broader family of benzocoumarins has been successfully employed. For example, a two-photon benzocoumarin-NBD dyad has been created for the highly selective and sensitive ratiometric detection of hydrogen sulfide (B99878) (H₂S) in biological samples. bohrium.com

The synthesis of new benzocoumaryl oxadiazolyls has yielded compounds with strong blue-green fluorescent properties, demonstrating their potential as fluorescent brighteners. ajol.info These derivatives exhibit significant Stokes shifts, a desirable characteristic for fluorescent probes. ajol.info The development of these sensors often involves multi-step synthesis, starting from a benzocoumarin precursor to introduce the necessary reactive sites for analyte detection. ajol.info

Role in Industrial Chemical Processes and Catalysis (Non-Biological Production)

While the primary applications of this compound and its derivatives lie in materials science and sensing, the synthesis of the benzocoumarin core itself involves various catalytic processes. The synthesis of 3,4-benzocoumarins can be achieved through methods like the palladium-catalyzed arylocyclization of naphthols with ortho-functionalized diaryliodonium salts. beilstein-journals.org Other metal catalysts, including copper, have also been employed in cascade cyclization reactions to form the 3,4-benzocoumarin skeleton efficiently. beilstein-journals.org

The development of efficient synthetic routes to benzocoumarins is an active area of research, with methods like the Pechmann reaction and metal-catalyzed cyclizations being common. rsc.orgjmchemsci.com These synthetic strategies are crucial for the production of this compound and other derivatives for their various applications. For instance, this compound can be prepared through the oxidation of 4′-nitrobiphenyl-2-carboxylic acid. sigmaaldrich.com The use of catalysts like ferric chloride has been reported for the coupling of aryl-substituted alkynes with electron-rich arenes to produce coumarins. mdpi.com

Compound Information Table

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| This compound | 7-Nitro-6H-dibenzo[b,d]pyran-6-one, 3-Nitro-6H-dibenzo[b,d]pyran-6-one | 22371-68-2, 6638-64-8 | C₁₃H₇NO₄ |

| 7-diethylamino-4-methylcoumarin | Coumarin 1 | 91-44-1 | C₁₄H₁₇NO₂ |

| 7-amino-4-methylcoumarin | Coumarin 120 | 26093-31-2 | C₁₀H₉NO₂ |

| 7-hydrazinyl-4-methyl-2H-benzo[h]chromen-2-one | BzCH | Not Available | C₁₄H₁₂N₂O₂ |

| 4′-nitrobiphenyl-2-carboxylic acid | 3165-09-5 | C₁₃H₉NO₄ |

Photophysical Properties of Selected Benzocoumarin Derivatives

| Derivative | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Solvent | Reference |

| Benzocoumaryl oxadiazolyls (various) | 355-442 | 470-520 | 43-165 | Not Specified | ajol.info |

| 7-hydrazinyl-4-methyl-2H-benzo[h]chromen-2-one (BzCH) | 365 | ~430 and ~540 | - | DMSO | nih.gov |

| Hydrazone of BzCH and isobutyraldehyde | ~360 | ~550 | ~190 | Not Specified | nih.gov |

| 2-Arylaminosubstituted-5H-benzo acgpubs.orgsigmaaldrich.comtetrapheno[7,6,5-cde]chromen-5-ones | Not Specified | Not Specified | 4005 cm⁻¹ | Tetrahydrofuran | acs.org |

Influence on Mycological Production of Citric Acid by Fungi (e.g., Aspergillus niger)

Research has shown that this compound can influence the metabolic output of certain fungi. Specifically, its effect on the production of citric acid by the filamentous fungus Aspergillus niger has been investigated. Citric acid is a commercially significant organic acid, and enhancing its yield from microbial fermentation is a key area of study. rrjournals.com

In a comparative study using Aspergillus niger NCIM-683, the introduction of various coumarin derivatives into the fermentation medium was assessed for its impact on citric acid yield. rrjournals.com The study found that this compound enhanced the production of citric acid. rrjournals.comCurrent time information in Bangalore, IN. When added to the production medium at an optimal concentration of 8.0 ×10⁻⁵M, this compound resulted in an increased yield of citric acid compared to the control group under the same incubation conditions. jmchemsci.comCurrent time information in Bangalore, IN. The yield of citric acid in the presence of the compound reached 7.349 g/100 ml after an 8-day incubation period, which was a 6.801% increase over the control flask's yield of 6.881 g/100 ml. Current time information in Bangalore, IN. This demonstrates a notable, positive influence on the mycological production of this key industrial chemical. jmchemsci.com

Table 1: Effect of this compound on Citric Acid Production by Aspergillus niger NCIM-683

| Compound | Optimal Concentration (M) | Control Yield ( g/100 ml) | Yield with Compound ( g/100 ml) | % Increase in Yield |

| This compound | 8.0 ×10⁻⁵ | 6.881 | 7.349 | 6.801% |

Data derived from studies on Aspergillus niger NCIM-683 after an 8-day incubation period. Current time information in Bangalore, IN.

Catalytic Properties in Organic Synthesis (e.g., as a ligand component or reaction promoter)

While the synthesis of the benzocoumarin scaffold itself often relies on catalytic processes, the scientific literature does not currently provide specific examples of this compound functioning as a catalyst, a component of a catalytic ligand, or a reaction promoter.

The synthesis of benzocoumarins frequently employs metal catalysts such as palladium, copper, rhodium, and gold to facilitate C-H bond activation and cyclization reactions. jmchemsci.combeilstein-journals.orgmdpi.com For instance, palladium catalysts are widely used for the cyclization of aromatic rings. jmchemsci.com Similarly, promoters like piperidine (B6355638) are used in Knoevenagel condensations to build the benzocoumarin core. researchgate.net However, in these cases, the benzocoumarin is the product of the reaction, not a part of the catalytic system.

There is no available research detailing the use of this compound itself as an active catalytic species in organic synthesis.

Derivatization for Specialized Academic Tools and Reagents

The structure of this compound, which combines a fluorescent benzocoumarin core with a reactive nitro group, makes it a promising precursor for the synthesis of specialized chemical tools and reagents. researchgate.netfrontiersin.org Benzocoumarins are known for their photophysical properties and are explored for applications as fluorescent probes and in bioimaging. researchgate.netresearchgate.net

The nitro group on the benzocoumarin skeleton is a key functional handle for derivatization. A common and straightforward modification is the reduction of the nitro group to an amino group (e.g., 7-amino-3,4-benzocoumarin). frontiersin.orggoogle.com This transformation creates a nucleophilic site that can be readily modified through reactions such as acylation, alkylation, or conversion to a diazonium salt, allowing for the attachment of other functional moieties. This approach is a standard method for accessing biologically relevant aminocoumarins. frontiersin.org

While the potential for creating novel reagents from this compound is high, specific examples of its use as a starting material for the development of specialized academic tools, such as targeted fluorescent labels or crosslinking agents, are not detailed in the reviewed scientific literature. abcam.comgoogle.com The general strategy of modifying coumarin and benzocoumarin derivatives is well-established for creating such tools, but documented instances beginning specifically with this compound are not presently available. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Nitro-3,4-benzocoumarin, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nitration of 3,4-benzocoumarin derivatives. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions like ring sulfonation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the nitro product .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equiv HNO₃) to avoid over-nitration.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR for nitro-group-induced deshielding (e.g., C-7 aromatic proton at δ 8.2–8.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 231.1 (calculated for C₁₀H₅NO₅) .

- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 310 nm to assess purity (>95%) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Storage : Store in amber glass vials at –20°C under inert gas (argon) to prevent photodegradation and hydrolysis.

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to validate shelf life .

Q. How is the biological activity of this compound screened in preliminary assays?

- Methodological Answer :

- In Vitro Models : Use cell lines (e.g., HEK-293 or HeLa) for cytotoxicity assays (MTT test, IC₅₀ determination).

- Enzyme Inhibition : Fluorometric assays to evaluate nitroreductase or cytochrome P450 interaction, with positive controls (e.g., dicoumarol) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on this compound’s role in mitochondrial pathways?

- Methodological Answer :

- Mitophagy Assays : Compare results across models (e.g., in vitro vs. in vivo) using confocal microscopy (LC3-II/Keima reporters) .

- Contradiction Analysis : Apply triangulation by cross-validating Western blot (PINK1/Parkin levels) with Seahorse metabolic flux data .

Q. What strategies address spectral data contradictions in structural elucidation of nitro-coumarin derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine X-ray crystallography (for solid-state conformation) with DFT-calculated -NMR shifts (B3LYP/6-31G* basis set) .

- Artifact Identification : Test for nitro-group reduction artifacts (e.g., amine byproducts) via LC-MS/MS .

Q. How can computational models optimize reaction conditions for synthesizing this compound analogs?

- Methodological Answer :

- DFT Simulations : Calculate transition-state energies for nitration regioselectivity (Gaussian 09, M06-2X functional) .

- DoE (Design of Experiments) : Use Minitab or JMP to model factors (temperature, solvent polarity) and predict optimal yield .

Q. What protocols ensure reproducibility in this compound’s biological activity across labs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.